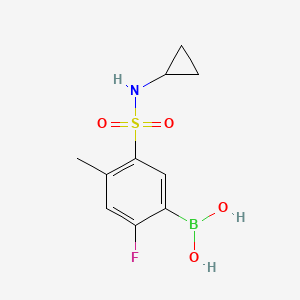

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid

Vue d'ensemble

Description

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound contains a boronic acid group, which is known for its versatility in forming carbon-carbon bonds, making it valuable in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary areas of interest for (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid is its antimicrobial properties. Research indicates that boronic acids can exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics. The compound's ability to inhibit key bacterial enzymes makes it a candidate for developing new antibacterial agents.

Case Study: Inhibition of β-lactamase

A study examined the interaction of boronic acids with New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound demonstrated promising results with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL, indicating potent activity against resistant strains . The mechanism of action likely involves the binding of the boronic acid to the active site of the enzyme, thereby blocking its function.

Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity.

Synthesis and Modification

The compound can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The ability to modify the boronic acid moiety facilitates the development of targeted therapies for diseases such as cancer and bacterial infections .

Role as a Chemical Reagent

In addition to its pharmaceutical applications, this compound serves as an essential reagent in organic synthesis. Its boron atom allows for participation in various reactions, including:

- Cross-Coupling Reactions : Utilized in forming carbon-carbon bonds.

- Functionalization Reactions : Acts as a precursor for introducing functional groups into organic molecules.

These reactions are critical in developing new materials and fine chemicals.

Mécanisme D'action

The mechanism by which (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective in enzyme inhibition and other biological processes. The molecular pathways involved often include the formation of boronate esters, which can modulate the activity of target enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the additional functional groups present in (5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid.

(4-(N-Cyclopropylsulfamoyl)phenyl)boronic acid: Another boronic acid derivative with a similar sulfonamide group but different substitution pattern on the aromatic ring.

(5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid: A closely related compound with a methoxy group instead of a fluoro and methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both a fluoro and methyl group on the aromatic ring, along with the sulfonamide and boronic acid groups, provides a unique combination of electronic and steric effects that can be exploited in various chemical and biological contexts.

Activité Biologique

(5-(N-cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl)boronic acid, with the CAS number 1704121-43-6, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly recognized in medicinal chemistry for their roles in drug discovery and development.

- Molecular Formula : CHB F N OS

- Molecular Weight : 273.09 g/mol

- Structure : The compound features a boronic acid moiety, which is critical for its interaction with biological targets.

Boronic acids have been shown to interact with various biological molecules, including proteins and enzymes, through the formation of reversible covalent bonds. This property is particularly useful in the design of inhibitors for proteases and other enzymes involved in disease processes. The specific mechanism for this compound remains to be fully elucidated, but its structural characteristics suggest potential interactions with serine proteases and other targets relevant to cancer therapy.

Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, which are important in the treatment of various cancers. For instance, compounds similar to this compound have been studied for their ability to inhibit the 26S proteasome, leading to apoptosis in cancer cells. This mechanism is crucial in therapies against multiple myeloma and solid tumors.

Case Studies

- Proteasome Inhibition : In studies involving boronic acid derivatives, it has been demonstrated that they can effectively inhibit the proteasome's activity, leading to increased levels of pro-apoptotic factors within cancer cells. This has been linked to enhanced therapeutic efficacy in preclinical models of breast and prostate cancers.

- Fluorescent Probes : The compound's potential as a fluorescent probe has also been explored. Similar boronic acids have been used successfully to detect specific biomolecules, such as hyperphosphorylated tau proteins in Alzheimer's disease models, showcasing their versatility beyond traditional therapeutic roles.

Research Findings

Recent literature highlights the increasing use of boron-containing compounds in drug discovery:

- Antifungal and Antibacterial Activity : Boronic acids have demonstrated significant antifungal and antibacterial properties. For instance, compounds like AN2690 and AN2728 have progressed through clinical trials, indicating the therapeutic potential of this class of compounds.

- Drug Design : The introduction of boron into drug scaffolds has been shown to enhance binding affinity and selectivity towards biological targets, making compounds like this compound promising candidates for further development.

Comparative Analysis

The following table summarizes key aspects of this compound compared to other notable boronic acids:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1704121-43-6 | CHB F N OS | Proteasome inhibition; potential anticancer activity |

| Bortezomib | 179324-69-7 | CHB NO | Approved proteasome inhibitor for multiple myeloma |

| AN2690 | 1170279-73-6 | CHB N OS | Antifungal activity; clinical trials |

Propriétés

IUPAC Name |

[5-(cyclopropylsulfamoyl)-2-fluoro-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4S/c1-6-4-9(12)8(11(14)15)5-10(6)18(16,17)13-7-2-3-7/h4-5,7,13-15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGSIEUOUKOIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.